Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
CAS No.: 1367666-62-3
Cat. No.: VC4249087
Molecular Formula: C12H15NO2
Molecular Weight: 205.257
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1367666-62-3 |
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Molecular Formula | C12H15NO2 |
Molecular Weight | 205.257 |
IUPAC Name | methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
Standard InChI | InChI=1S/C12H15NO2/c1-8-4-3-5-10-9(8)6-7-13-11(10)12(14)15-2/h3-5,11,13H,6-7H2,1-2H3 |
Standard InChI Key | QQNWOQPSYMXCDF-UHFFFAOYSA-N |
SMILES | CC1=C2CCNC(C2=CC=C1)C(=O)OC |
Introduction
Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound characterized by its unique tetrahydroisoquinoline structure. This compound, with the molecular formula
and a molar mass of approximately 191.23 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
The synthesis typically involves several steps:
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Formation of Tetrahydroisoquinoline Core: The initial step often utilizes the Pictet-Spengler reaction involving phenylethylamines and aldehydes.
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Carboxylation: The introduction of the carboxylate group can be achieved through various methods including esterification reactions.
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Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Biological Activities
Research indicates that methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exhibits a range of pharmacological properties:
Anticancer Activity
Studies have demonstrated that derivatives of tetrahydroisoquinoline compounds possess significant anticancer properties. For instance:
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In Vitro Studies: The compound has shown promising results in inhibiting cell growth in various cancer cell lines with IC50 values indicating effective concentrations for therapeutic applications .
Neuropharmacological Effects
Due to its structural similarity to neurotransmitters, this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neuropharmacology.
Interaction Studies
Interaction studies reveal that methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate binds effectively to specific biological targets:
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Binding Affinity: Evaluated through various assays demonstrating its efficacy towards multiple receptors involved in cellular signaling pathways.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
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Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | ||
Different position of carboxylate group | ||
Methyl 5-methoxy-1,2,3,4-tetrahydroisoquinoline | ||
Methoxy group instead of methyl | ||
Methyl 6-methyl-1,2,3,4-tetrahydroisoquinoline | ||
Methyl group at the 6-position |
This table highlights the structural diversity among tetrahydroisoquinoline derivatives and their potential variations in biological activity.
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